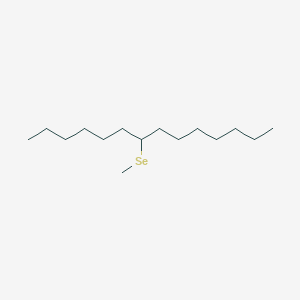
7-(Methylselanyl)tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methylselanyl)tetradecane is an organic compound that belongs to the class of selenoalkanes It is characterized by the presence of a selenium atom bonded to a methyl group, which is further attached to a tetradecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylselanyl)tetradecane typically involves the introduction of a selenium atom into a tetradecane chain. One common method is the reaction of tetradecane with methylselenol in the presence of a catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Methylselanyl)tetradecane can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted tetradecane derivatives.
Scientific Research Applications
7-(Methylselanyl)tetradecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of selenium’s role in human health.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-(Methylselanyl)tetradecane involves its interaction with biological molecules through the selenium atom. Selenium can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
7-Methyltetradecane: Lacks the selenium atom, making it less reactive in certain chemical reactions.
Tetradecane: A simpler hydrocarbon without any functional groups, used primarily as a solvent or in fuel applications.
Uniqueness
7-(Methylselanyl)tetradecane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where selenium’s reactivity and biological activity are desired.
Properties
CAS No. |
61540-00-9 |
|---|---|
Molecular Formula |
C15H32Se |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
7-methylselanyltetradecane |
InChI |
InChI=1S/C15H32Se/c1-4-6-8-10-12-14-15(16-3)13-11-9-7-5-2/h15H,4-14H2,1-3H3 |
InChI Key |
CTHKZHBIYZTVGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCC)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















